molecular formula C8H8N2O2 B561516 Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 19762-23-3

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B561516
CAS No.: 19762-23-3
M. Wt: 164.164
InChI Key: UPMVPVFHKVLIBS-UHFFFAOYSA-N
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Description

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethynyl group and the carboxylate ester functionality adds to its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of a suitable hydrazine derivative with an alkyne and a carboxylate ester precursor. One common method involves the condensation of phenyl hydrazine with dimethylacetylene dicarboxylate in the presence of a solvent such as toluene and dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The carboxylate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Uniqueness: Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The ethynyl group can participate in unique chemical reactions and interactions that are not possible with other substituents.

Properties

IUPAC Name

methyl 5-ethynyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-6-5-7(8(11)12-3)9-10(6)2/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMVPVFHKVLIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19762-23-3
Record name methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate
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